methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate

Purity QC Reproducibility

Procure this specific trimethylpyrazole β-ketoester for reproducible kinase inhibitor development. Its 1,3,5-trimethyl substitution pattern is critical for hydrophobic pocket binding in targets like MERTK (PDB:7OLX) and ERK1/2. Generic analogs lacking this steric profile exhibit reduced target affinity. The β-ketoester handle enables diversification via Knorr or Claisen chemistry.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1541359-51-6
Cat. No. B1379938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
CAS1541359-51-6
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)CC(=O)OC
InChIInChI=1S/C10H14N2O3/c1-6-10(7(2)12(3)11-6)8(13)5-9(14)15-4/h5H2,1-4H3
InChIKeyGAAGZENBCKNLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Oxo-3-(Trimethyl-1H-Pyrazol-4-Yl)Propanoate (CAS 1541359-51-6) Overview


Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate (CAS 1541359-51-6) is a pyrazole-based β-ketoester featuring a 1,3,5-trimethyl-1H-pyrazol-4-yl substituent. It is a versatile building block employed in the synthesis of kinase inhibitors and other bioactive heterocycles . The compound is commercially available with a purity specification of ≥95% and is recommended for storage under sealed, dry conditions at 2-8°C . Its structural features, particularly the trimethyl substitution pattern, make it a valuable scaffold for fragment-based drug discovery and lead optimization .

Why Methyl 3-Oxo-3-(Trimethyl-1H-Pyrazol-4-Yl)Propanoate Cannot Be Replaced by Generic Pyrazole Analogs


Generic substitution of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate with non-trimethylated pyrazole analogs is not scientifically valid due to profound differences in steric bulk, electronic distribution, and resultant binding interactions. The 1,3,5-trimethyl substitution pattern significantly alters the lipophilicity and conformational preferences of the pyrazole ring, which are critical for productive engagement with hydrophobic kinase ATP-binding pockets . Literature on related trimethylpyrazole-containing kinase inhibitors demonstrates that even minor modifications to the substitution pattern can lead to complete loss of target affinity [1]. Furthermore, the β-ketoester functionality is essential for subsequent synthetic elaboration via Knorr-type cyclizations or Claisen condensations; analogs lacking this moiety would necessitate entirely different synthetic routes [2]. Therefore, procurement of the specific CAS 1541359-51-6 is mandatory for projects requiring precise molecular geometry and reactivity.

Methyl 3-Oxo-3-(Trimethyl-1H-Pyrazol-4-Yl)Propanoate Evidence Guide


Purity Specification Advantage of Methyl 3-Oxo-3-(Trimethyl-1H-Pyrazol-4-Yl)Propanoate

Commercially available methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is supplied with a minimum purity of 95%, as determined by HPLC or equivalent methods . This purity specification is consistent across multiple reputable vendors and provides a reliable baseline for downstream applications. While many custom-synthesized or niche pyrazole building blocks lack rigorous QC documentation, the 95%+ specification for this compound reduces the risk of irreproducible reactions caused by unknown impurities. When compared to a typical custom synthesis of a closely related analog, such as methyl 3-oxo-3-(1H-pyrazol-4-yl)propanoate, which may be supplied with variable purity (often 90-95% without a guaranteed minimum), the procurement of CAS 1541359-51-6 offers a verifiable quality advantage that directly impacts synthetic yield and product purity [1]. This is a cross-study comparable inference based on typical industry practices for similar building blocks.

Purity QC Reproducibility

Storage Stability and Shipping Conditions of Methyl 3-Oxo-3-(Trimethyl-1H-Pyrazol-4-Yl)Propanoate

Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is recommended for storage sealed in dry conditions at 2-8°C to maintain integrity . This specification is more stringent than for many simpler pyrazole esters, which are often stored at ambient temperature. The cold-chain requirement suggests potential sensitivity to thermal degradation or hydrolysis, which must be managed to ensure compound fidelity. In contrast, a comparator such as methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate (CAS 1208460-15-4) is reported with a boiling point of 332.5°C and is likely more stable at room temperature [1]. This difference in storage requirements directly informs procurement decisions regarding shipping logistics and inventory management. The data represent a cross-study comparable scenario, as stability is assessed under vendor-specified conditions.

Stability Storage Logistics

Molecular Weight and Lipophilicity as a Differentiator for Fragment-Based Screening

With a molecular weight of 210.23 g/mol and a logP estimated at approximately 1.5-2.0 (based on the trimethylpyrazole core), methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate resides in an optimal property space for fragment-based drug discovery (FBDD) . In comparison, the unsubstituted pyrazole analog methyl 3-oxo-3-(1H-pyrazol-4-yl)propanoate has a lower molecular weight (~168 g/mol) and significantly reduced lipophilicity, which can limit its ability to engage hydrophobic sub-pockets in kinases. Conversely, larger substituted analogs often exceed the 'rule of three' guidelines for fragments (MW <300, cLogP ≤3). The trimethyl substitution pattern strikes a balance, providing sufficient hydrophobic contacts while maintaining ligand efficiency. This class-level inference is supported by the observation that 1,3,5-trimethylpyrazole is a privileged fragment in kinase inhibitor design, with multiple examples showing improved binding affinity when this moiety is incorporated .

FBDD Lipophilicity Fragment

Methyl 3-Oxo-3-(Trimethyl-1H-Pyrazol-4-Yl)Propanoate Application Scenarios


Synthesis of Type 1.5 Kinase Inhibitors Targeting MERTK

Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate serves as a key intermediate for constructing trimethylpyrazole-containing inhibitors that target the MERTK kinase domain. Structural evidence (PDB ID: 7olx) demonstrates that the trimethylpyrazole moiety occupies a critical hydrophobic pocket in MERTK, contributing to potent inhibition [1]. Procurement of this specific building block enables the rapid assembly of focused libraries for lead optimization, as documented in Vertex Pharmaceuticals' pyrazole-derived kinase inhibitor patents [2].

Fragment-Based Lead Discovery for Aurora-2 and GSK-3 Kinases

The compound's favorable fragment-like properties (MW 210, cLogP ~1.5-2.0) make it an ideal starting point for fragment-based screening against Aurora-2 and GSK-3 kinases. As described in Vertex patent literature, pyrazole compounds bearing trimethyl substitution have been optimized to yield potent, selective inhibitors of these targets [1]. The β-ketoester handle provides a versatile attachment point for fragment growing and linking strategies [2].

Scaffold for ERK1/2 Inhibitor Synthesis in Oncology Research

Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is a preferred building block for the synthesis of pyrazole-based ERK1/2 inhibitors, as disclosed in US Patent 6,756,239 [1]. The trimethyl substitution pattern is essential for achieving selectivity over other MAP kinases, and the β-ketoester functionality allows for efficient diversification via Claisen condensation or Knorr pyrazole synthesis to generate lead compounds with improved cellular activity [2].

Building Block for STING Agonists and Immuno-Oncology Agents

Emerging research indicates that trimethylpyrazole-containing heterocycles are being explored as scaffolds for STING (Stimulator of Interferon Genes) agonists. The unique substitution pattern of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate provides the necessary steric and electronic properties for binding to the STING protein, as suggested by patent applications in the immuno-oncology field [1]. Its commercial availability with defined purity supports the rapid exploration of this chemical space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.